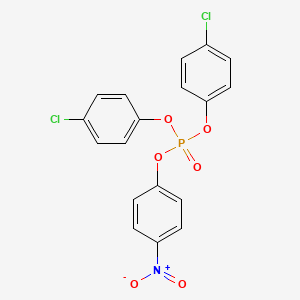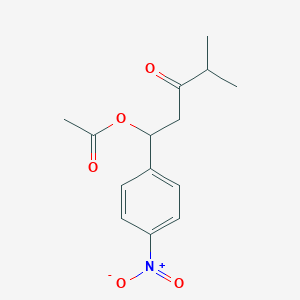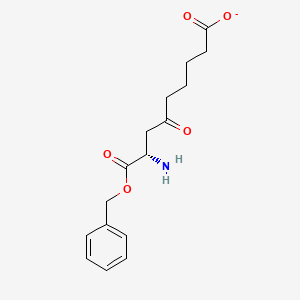
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide derivatives.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents like DMF or DCM, and bases like sodium carbonate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide derivatives
Hydrolysis: Amine and carboxylic acid
Oxidation: Sulfonic acids
Reduction: Sulfinic acids
Aplicaciones Científicas De Investigación
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs, which are used to treat bacterial infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide moiety.
Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid in bacteria, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfapyridine: Used to treat bacterial infections and has a similar mechanism of action.
Sulfathiazole: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
N-(4-Acetamidobenzene-1-sulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzamide moiety provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
200201-69-0 |
|---|---|
Fórmula molecular |
C16H16N2O5S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)sulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-16(20)14-5-3-4-6-15(14)23-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
SQDCDLJPEWRIBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)


![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)


![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)

